molecular formula C15H14O2 B017861 3-Methoxy-4'-methylbenzophenone CAS No. 82520-37-4

3-Methoxy-4'-methylbenzophenone

Cat. No. B017861
CAS RN: 82520-37-4
M. Wt: 226.27 g/mol
InChI Key: KZQIJMIURWFUIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 3-Methoxy-4'-methylbenzophenone, such as functionalized 2,4'-dihydroxybenzophenones, can be achieved through reactions involving 1,3-bis-silyl enol ethers with 3-methoxalylchromones. This process is facilitated by a domino Michael/retro-Michael/Mukaiyama-aldol reaction, which underscores the versatility of this compound derivatives as precursors for novel UV filters (Iaroshenko et al., 2011).

Molecular Structure Analysis

The molecular structure and spectroscopic data of compounds related to this compound have been extensively studied. For instance, 2-Hydroxy-4-Methoxybenzophenone (HMB) has been analyzed using vibrational spectroscopy and normal coordinate analysis (NCA) to reassign its vibrational frequencies. This detailed molecular structure analysis aids in understanding the electronic properties and conformational dynamics of such compounds (Joseph et al., 2014).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions, including bromination, nitration, and Friedel-Crafts acetylation. These reactions demonstrate the compound's reactivity and its potential for further chemical modifications, which can be utilized in the synthesis of complex organic molecules (Clarke et al., 1973).

Physical Properties Analysis

The physical properties of methoxyphenols and dimethoxybenzenes, which include derivatives of this compound, have been studied to understand their behavior in different environments. These studies encompass thermodynamic properties, vapor pressure, and enthalpies of vaporization, sublimation, and fusion, providing insight into the compound's stability and phase behavior (Varfolomeev et al., 2010).

Scientific Research Applications

  • Mishra and Misra (1986) found that the 3-Methoxy-4-phenoxybenzoyl group effectively protects exocyclic amino groups of nucleosides, leading to the stable synthesis of oligodeoxyribonucleotides on solid support (Mishra & Misra, 1986).

  • Xing et al. (2020) highlighted the potential of 3-methylbenzophenone as a low-potential anolyte material for high-voltage and energy-density all-organic flow batteries due to its high reversibility and stability during cycling (Xing et al., 2020).

  • Gaß et al. (2017) observed that DNA three-way junctions with 4-methylbenzophenone show higher enantiomeric excess, enabling applications in chiral photosensitizing in biology (Gaß, Gebhard, & Wagenknecht, 2017).

  • Plíštil et al. (2006) demonstrated that selective photoreactions with related compounds can produce specific organic compounds, beneficial for synthetic organic chemistry (Plíštil et al., 2006).

  • Gonzalez et al. (2006) studied the percutaneous absorption of the sunscreen benzophenone-3, finding significant increases in absorption with repeated applications, which could affect its UV radiation absorption effectiveness (Gonzalez, Farbrot, Larkö, & Wennberg, 2006).

  • Grimshaw, Sell, and Haslett (1974) found that substituted 2-methylbenzophenones have limited use in identifying substituents on benzophenones of unknown structure due to the loss of hydrogen from specific positions (Grimshaw, Sell, & Haslett, 1974).

Safety and Hazards

The safety data sheet for a related compound, 4-Methylbenzophenone, suggests that it should be handled with care to avoid contact with skin and eyes, and to prevent inhalation or ingestion . It is recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .

properties

IUPAC Name

(3-methoxyphenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-6-8-12(9-7-11)15(16)13-4-3-5-14(10-13)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQIJMIURWFUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30231825
Record name Benzophenone, 3-methoxy-4'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82520-37-4
Record name Benzophenone, 3-methoxy-4'-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082520374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone, 3-methoxy-4'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of AlCl3 (1.1 equivalents) in CH2Cl2 (40 ml) a solution of m-anisoylchloride (12.0 g) and toluene (1 equivalent) in CH2Cl2 (10 ml) is dropwise added. The resulting mixture is stirred at room temperature for 4 hours, then poured into 200 ml of a mixture ice-37% by weight HCl (1/1 v/v). The organic phase and the aqueous phase are separated. The organic phase is dehydrated with sodium sulphate. Filtration is then effected and the organic solvent evaporated. 4-methyl-3′-methoxybenzophenone is obtained. Yield: quantitative. IR (nujol) (λ=cm−1) 1690 (C═O); 1H-NMR (CDCl3) δ 2.44 (s, 3H); 3.86 (s, 3H); 7.08-7.18 (m, 1H); 7.20-7.40 (m, 5H); 7.73 (d, 2H, J=8.4 Hz). Anal. calc. for C15H14O2: C, 79.62; H, 6.24. Found: C, 79.53; H, 6.22.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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